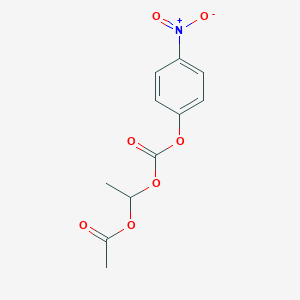
Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester
Vue d'ensemble
Description
Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester is an organic compound that features a carbonic acid ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester typically involves the esterification of carbonic acid derivatives with 1-(acetyloxy)ethyl and 4-nitrophenyl groups. One common method involves the reaction of 4-nitrophenol with 1-(acetyloxy)ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous base to yield carbonic acid, 1-(acetyloxy)ethanol, and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.
Reduction: Commonly performed using hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: Carbonic acid, 1-(acetyloxy)ethanol, and 4-nitrophenol.
Reduction: Carbonic acid, 1-(acetyloxy)ethyl 4-aminophenyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a prodrug, where the ester bond is hydrolyzed in vivo to release active pharmaceutical ingredients.
Biological Studies: Employed in studies involving enzyme-catalyzed hydrolysis and esterification reactions.
Mécanisme D'action
The mechanism of action of carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester involves the hydrolysis of the ester bond to release 4-nitrophenol and 1-(acetyloxy)ethanol. The released 4-nitrophenol can undergo further metabolic transformations, while 1-(acetyloxy)ethanol can participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbonic acid, 1-(acetyloxy)ethyl phenyl ester
- Carbonic acid, 1-(acetyloxy)ethyl 2-nitrophenyl ester
- Carbonic acid, 1-(acetyloxy)ethyl 3-nitrophenyl ester
Uniqueness
Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester is unique due to the presence of the 4-nitrophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The position of the nitro group on the phenyl ring influences the compound’s electronic properties and reactivity in various chemical reactions .
Propriétés
IUPAC Name |
1-(4-nitrophenoxy)carbonyloxyethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO7/c1-7(13)17-8(2)18-11(14)19-10-5-3-9(4-6-10)12(15)16/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJRIWGEPQDLNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472486 | |
| Record name | 1-acetoxyethyl p-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101623-68-1 | |
| Record name | 1-acetoxyethyl p-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

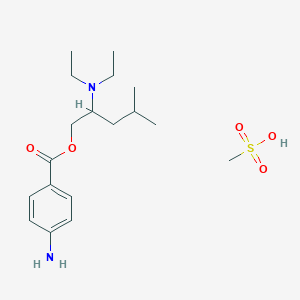
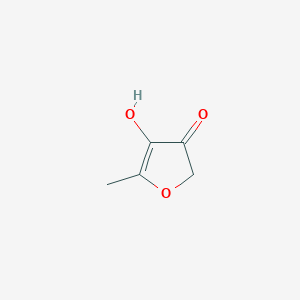

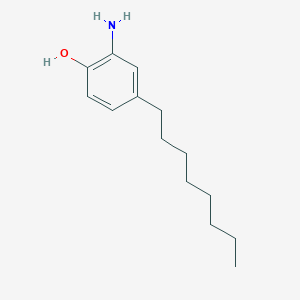

![[4-(4-boronophenoxy)phenyl]boronic Acid](/img/structure/B90971.png)


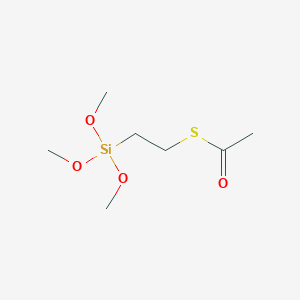


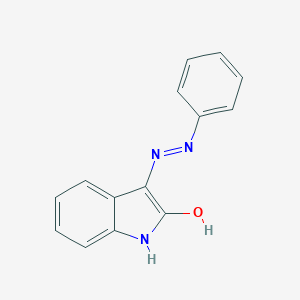

![[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate](/img/structure/B90987.png)
